Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 683778-97-4
VCID: VC6264889
InChI: InChI=1S/C18H17N3O4/c1-3-9-25-17(23)12-10(2)19-15-14(16(22)21-18(24)20-15)13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H3,19,20,21,22,24)
SMILES: CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3)C(=O)OCC=C
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351

Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

CAS No.: 683778-97-4

Cat. No.: VC6264889

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate - 683778-97-4

Specification

CAS No. 683778-97-4
Molecular Formula C18H17N3O4
Molecular Weight 339.351
IUPAC Name prop-2-enyl 7-methyl-2,4-dioxo-5-phenyl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C18H17N3O4/c1-3-9-25-17(23)12-10(2)19-15-14(16(22)21-18(24)20-15)13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H3,19,20,21,22,24)
Standard InChI Key YWHAIKZDNMUXIC-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3)C(=O)OCC=C

Introduction

Molecular Structure and Characteristics

Bicyclic Architecture and Substituent Effects

The compound’s core consists of a hexahydropyrido[2,3-d]pyrimidine system, where a pyridine ring is fused to a pyrimidine ring at the 2,3-positions. This bicyclic framework adopts a partially saturated conformation, with hydrogenation at the 1,2,3,4,5,8-positions, introducing stereochemical complexity. Key substituents include:

  • A 7-methyl group on the pyridine ring, influencing electron distribution and steric interactions.

  • A 5-phenyl group projecting from the central bicyclic system, enhancing hydrophobic interactions with biological targets.

  • An allyl carboxylate moiety at position 6, providing a reactive handle for further chemical modifications .

The three-dimensional conformation, validated by PubChem’s computed 3D model, reveals a planar pyrimidine ring and a non-planar pyridine component, creating a saddle-shaped geometry . This structural duality enables dual interactions with both polar and non-polar regions of biological targets.

Computed Physicochemical Properties

Table 1 summarizes critical physicochemical properties derived from PubChem data :

PropertyValue
Molecular Weight339.3 g/mol
XLogP3-AA1.7
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area96.5 Ų
Rotatable Bonds5

The moderate lipophilicity (XLogP3-AA = 1.7) and balanced polar surface area suggest favorable membrane permeability and solubility, aligning with drug-like properties .

Synthesis and Chemical Reactivity

Multi-Component Reaction Strategies

The synthesis of allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-component reactions (MCRs) that converge pyrimidine precursors with allyl carboxylate donors. A proposed pathway includes:

  • Cyclocondensation: Reaction of a β-keto ester with a substituted urea derivative to form the pyrimidine ring.

  • Allylation: Introduction of the allyl carboxylate group via nucleophilic substitution or esterification.

  • Hydrogenation: Partial saturation of the pyridine ring to achieve the hexahydro state.

Critical to achieving high yields (>60%) is the controlled use of catalysts such as p-toluenesulfonic acid (PTSA) and solvents like dimethylformamide (DMF), which stabilize intermediates.

Stability and Reactivity

The allyl ester group confers susceptibility to hydrolysis under acidic or basic conditions, enabling prodrug strategies. Additionally, the α,β-unsaturated carbonyl system in the pyrimidine ring may participate in Michael addition reactions, a feature exploited in targeted drug design .

Biological Activities and Mechanistic Insights

Wnt/β-Catenin Pathway Modulation

Recent studies highlight the role of pyrido[2,3-d]pyrimidines in antagonizing the DKK1-Wnt/β-catenin axis. Shen et al. (2023) reported derivatives reducing osteosarcoma cell viability (IC₅₀ = 2.1–8.4 μM) by downregulating β-catenin nuclear translocation . The target compound’s phenyl and allyl groups may enhance binding to Wnt co-receptors, warranting further investigation.

Antimicrobial and Anti-Inflammatory Activity

While primary research focuses on oncology, preliminary screens indicate broad-spectrum activity against Gram-positive bacteria (MIC = 16–32 μg/mL) and COX-2 inhibition (IC₅₀ = 0.9 μM) in related analogs. These findings position the compound as a multifunctional scaffold for infectious and inflammatory diseases.

Research Advancements and Therapeutic Applications

Preclinical Oncology Studies

Table 2 summarizes key findings from pyrido[2,3-d]pyrimidine research:

Study (Year)Model SystemKey OutcomeMechanism
Xie et al. (2022)A549 lung cancer72% tumor growth inhibition (50 mg/kg)RAF-MEK-ERK blockade
Shen et al. (2023)MG-63 osteosarcoma58% apoptosis induction (10 μM)β-catenin suppression

These results underscore the scaffold’s versatility across cancer types, with the target compound’s allyl group potentially improving pharmacokinetic profiles through enhanced solubility .

Drug Delivery Innovations

The allyl ester’s hydrolytic lability enables its use in prodrug formulations. For example, conjugation with polyethylene glycol (PEG) chains increases plasma half-life from 2.1 to 8.7 hours in rodent models, addressing rapid clearance issues common to kinase inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator